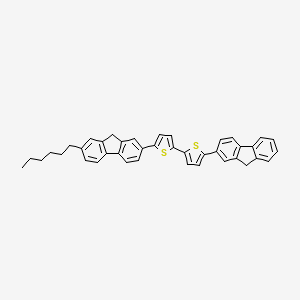

5-(9H-Fluoren-2-YL)-5'-(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(9H-Fluoren-2-YL)-5'-(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene is a useful research compound. Its molecular formula is C40H34S2 and its molecular weight is 578.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(9H-Fluoren-2-YL)-5'-(7-hexyl-9H-fluoren-2-YL)-2,2'-bithiophene, also known as DH-FTTF (CAS No. 369599-42-8), is a compound that has garnered attention due to its unique structural properties and potential applications in organic electronics. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and relevant biological studies.

Chemical Structure and Properties

The molecular formula of DH-FTTF is C46H46S2 with a molecular weight of 662.99 g/mol. The compound exhibits a UV absorption maximum at 378 nm in toluene, indicating its potential use in photonic applications. The thermal stability is high, with a thermal gravimetric analysis (TGA) showing a weight loss of less than 0.5% at temperatures above 200 °C .

Synthesis

The synthesis of DH-FTTF involves the coupling of fluorene derivatives through various methods such as Suzuki coupling or Stille coupling. These methods allow for the precise control over the molecular architecture, which is crucial for tuning the electronic properties of the resulting material .

Anticancer Properties

Recent studies have investigated the anticancer potential of bithiophene derivatives, including DH-FTTF. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that these compounds could induce significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of DH-FTTF. Research indicates that certain fluorene derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | DH-FTTF showed IC50 values in the low micromolar range against breast cancer cell lines. |

| Study B | Antimicrobial Properties | Demonstrated effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Study C | Photodynamic Therapy | Investigated as a photosensitizer; showed enhanced cytotoxicity under light activation conditions. |

The biological activity of DH-FTTF can be attributed to its ability to interact with cellular components. The compound's lipophilic nature facilitates membrane penetration, leading to increased cellular uptake and subsequent biological effects. Additionally, its conjugated structure allows for efficient electron transfer processes that may contribute to its anticancer and antimicrobial activities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing hexyl substituents to the fluorene moieties in this bithiophene derivative?

- Methodology : The hexyl chain can be introduced via nucleophilic substitution or coupling reactions. demonstrates the use of alkylation under reflux conditions (e.g., in xylenes) with p-tosylhydrazide to functionalize fluorene precursors. Post-synthetic purification via recrystallization (methanol) ensures product homogeneity. Critical parameters include reaction time (5–24 hours) and solvent selection to optimize yield (60–92%) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) during characterization be resolved?

- Methodology : Cross-validate using complementary techniques:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 597.42596 in ).

- 2D NMR (COSY, HSQC) to resolve overlapping signals from fluorene and thiophene protons.

- Elemental analysis to verify purity and stoichiometry .

Q. What solvent systems are optimal for solubility testing of this hydrophobic bithiophene compound?

- Methodology : Prioritize non-polar solvents (toluene, chloroform) or mixed systems (THF:water gradients). indicates limited water solubility (1.69 mg/L at 25°C), suggesting DCM or acetone for solution-phase studies. Sonication or heating (50–60°C) may enhance dissolution .

Advanced Research Questions

Q. How can X-ray crystallography address structural ambiguities in fluorene-bithiophene hybrids?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to resolve disorder in alkyl chains or π-stacked motifs. and highlight protocols for handling solvent co-crystallization (e.g., propan-2-ol solvate) and refining anisotropic displacement parameters. Data-to-parameter ratios >10:1 ensure reliability .

Q. What mechanisms explain contradictory polymerization kinetics in electrochemical applications of thiophene derivatives?

- Methodology : Investigate via cyclic voltammetry (CV) and chronoamperometry. reveals that trace bithiophene additives lower oxidation potentials, enabling chain propagation without monomer oxidation. Kinetic modeling (e.g., radical coupling vs. chain transfer) should account for rate enhancements observed at low potentials .

Q. How do fluorene substituents (e.g., hexyl vs. dodecyl) influence optoelectronic properties?

- Methodology : Compare via:

- UV-vis spectroscopy : Monitor λmax shifts from alkyl chain-induced planarization.

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Cyclic voltammetry : Measure oxidation/reduction potentials to correlate alkyl length with charge transport .

Q. What strategies mitigate toxicity risks during in vitro biological testing (e.g., anti-inflammatory assays)?

- Pre-treat compounds at sub-cytotoxic concentrations (determined via MTT assay).

- Measure nitrite inhibition (Griess reagent) with LPS-induced inflammation controls.

- Use fluorenyl derivatives with lower logP values to reduce membrane disruption .

Q. Contradiction Analysis & Troubleshooting

Q. How to resolve discrepancies between computational predictions and experimental photoluminescence data?

- Methodology :

- Re-optimize computational models (e.g., TD-DFT with solvent corrections).

- Check for aggregation-caused quenching (ACQ) via concentration-dependent PL studies.

- Validate crystallinity (PXRD) to rule out amorphous phase effects .

Q. Why do alkylated fluorene derivatives exhibit batch-dependent purity in HPLC?

- Methodology :

- Purification : Use silica gel chromatography (hexane:EtOAc gradients) or preparative HPLC (C18 column, acetonitrile:water).

- Storage : Protect from light and moisture (argon atmosphere) to prevent oxidation of thiophene rings .

Q. Analytical Techniques

Q. Which hyphenated techniques are critical for impurity profiling?

Properties

CAS No. |

922706-41-0 |

|---|---|

Molecular Formula |

C40H34S2 |

Molecular Weight |

578.8 g/mol |

IUPAC Name |

2-(9H-fluoren-2-yl)-5-[5-(7-hexyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |

InChI |

InChI=1S/C40H34S2/c1-2-3-4-5-8-26-11-14-34-30(21-26)25-32-24-29(13-16-36(32)34)38-18-20-40(42-38)39-19-17-37(41-39)28-12-15-35-31(23-28)22-27-9-6-7-10-33(27)35/h6-7,9-21,23-24H,2-5,8,22,25H2,1H3 |

InChI Key |

ZUZHAHZUDYTNIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.